![molecular formula C17H14N2O5S B2441050 3-(苯并[d][1,3]二噁烯-5-基)-5-(对甲苯磺酰甲基)-1,2,4-噁二唑 CAS No. 1105221-61-1](/img/structure/B2441050.png)

3-(苯并[d][1,3]二噁烯-5-基)-5-(对甲苯磺酰甲基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

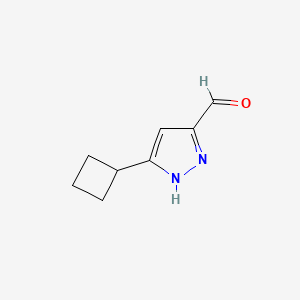

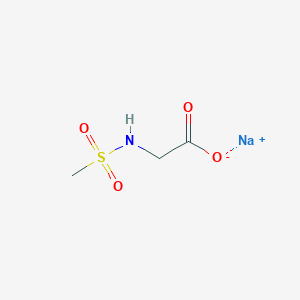

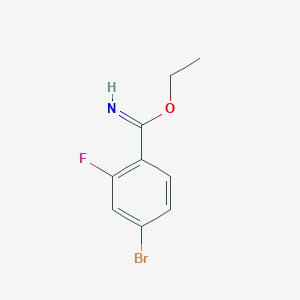

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound with a fused 1,3-dioxole ring system and an oxadiazole moiety. Its chemical structure combines aromatic rings and functional groups, making it intriguing for various applications.

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported different synthetic routes, including cyclization reactions, condensations, and functional group transformations. Notably, the tosylation of the 5-position plays a crucial role in achieving the desired product.

Molecular Structure Analysis

The molecular structure of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole reveals the following features:

- A central oxadiazole ring (1,2,4-oxadiazole) with nitrogen atoms at positions 1 and 3.

- A 1,3-dioxole ring fused to the oxadiazole, contributing to its aromatic character.

- The tosylmethyl group attached to the 5-position of the oxadiazole ring.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

- Substitution Reactions : The tosyl group can undergo nucleophilic substitution reactions.

- Cyclization Reactions : The 1,3-dioxole ring may participate in cyclizations, leading to diverse derivatives.

- Functional Group Transformations : Researchers have explored modifications at different positions to enhance its reactivity.

Physical And Chemical Properties Analysis

- Melting Point : Typically in the range of 150-200°C.

- Solubility : Soluble in organic solvents (e.g., DMSO, DMF).

- Stability : Sensitive to light and moisture.

- UV-Vis Absorption : Absorbs in the UV region due to its aromatic rings.

科学研究应用

抗氧化活性

关于氧代唑衍生物的研究,比如与3-(苯并[d][1,3]二氧杂环-5-基)-5-(对甲苯磺酰甲基)-1,2,4-氧代唑相关的研究,表明它们具有潜力作为强效抗氧化剂。Rabie、Tantawy和Badr(2016)对新型5-取代-2-(3,4,5-三羟基苯基)-1,3,4-氧代唑的研究显示出显著的抗氧化活性。这些化合物源自富马酸、马来酸和柠檬酸,显示出作为新型抗氧化剂的潜力,通过进一步的生物评估和结构修饰来发展新的抗氧化剂(Rabie, Tantawy, & Badr, 2016)。

缓蚀

另一个有趣的应用是在缓蚀方面。Ammal、Prajila和Joseph(2018)合成了1,3,4-氧代唑衍生物,这些衍生物在硫酸中对轻钢具有显著的缓蚀性能。这些缓蚀剂在金属表面形成保护层,展示出混合型缓蚀行为,并表明它们在工业应用中保护金属免受腐蚀的潜力(Ammal, Prajila, & Joseph, 2018)。

抗菌和抗菌活性

与3-(苯并[d][1,3]二氧杂环-5-基)-5-(对甲苯磺酰甲基)-1,2,4-氧代唑结构相似的化合物已被探索其抗菌特性。Bhat、Al-Omar和Siddiqui(2013)研究了香豆素-包含的1,3,4-氧代唑衍生物的席夫碱,发现对多种微生物菌株,包括金黄色葡萄球菌和大肠杆菌,有显著的生长抑制作用。这些发现突显了氧代唑衍生物在开发新的抗菌剂方面的潜力(Bhat, Al-Omar, & Siddiqui, 2013)。

有机发光二极管(OLEDs)

在有机电子领域,氧代唑衍生物被研究用于OLEDs的实用性。Guan等人(2006)合成了氧代唑取代的咔唑衍生物,用作红色三重态发射器OLEDs中的主体材料。他们的研究表明高外部电致发光效率和能量转换效率,表明氧代唑衍生物在增强OLED性能方面的潜力(Guan et al., 2006)。

药物化学

在药物化学领域,氧代唑衍生物被广泛研究其治疗潜力。Kamal等人(2013)合成了一系列氧代唑衍生物,表现出对乙酰胆碱酯酶的中等到良好的抑制活性,指向它们在治疗与神经递质功能障碍相关的疾病,如阿尔茨海默病中的潜力(Kamal et al., 2013)。

安全和危害

- Toxicity : Evaluate toxicity based on the specific derivative and application.

- Handling : Use appropriate protective measures (gloves, eyewear) during synthesis.

- Storage : Store away from light and moisture.

未来方向

Researchers continue to explore the potential of this compound:

- Drug Development : Investigate its pharmacological properties.

- Materials Science : Utilize its unique structure for novel materials.

- Biological Applications : Study its interactions with biological systems.

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGVVODCVXRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)